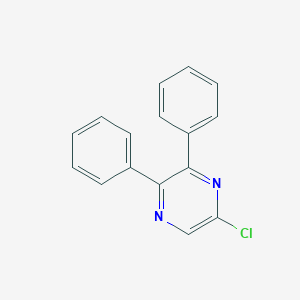

5-Chloro-2,3-diphenylpyrazine

Overview

Description

Synthesis Analysis

The synthesis of pyrazine derivatives, including 5-chloro-2,3-diphenylpyrazine, involves chlorination and amination reactions. For example, the synthesis of related compounds demonstrates the use of chlorination and subsequent amination to achieve the desired pyrazine derivatives, highlighting the versatility and reactivity of these molecules in creating chloro-substituted pyrazines (Lu Jiu-fu et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of pyrazine derivatives reveals critical insights into their crystallographic properties. For instance, studies on similar compounds provide detailed crystallographic data, such as lattice parameters and space group information, which are essential for understanding the structural characteristics of these molecules (Mei Luo et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving this compound are diverse, ranging from nucleophilic substitutions to complex formation reactions. Research on analogous compounds shows how chloro-substituted pyrazines react with amines and other nucleophiles, leading to a variety of reaction outcomes that underline the reactive nature of these molecules (S. Araki et al., 2009).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. While specific data on this compound is not provided, research on related pyrazine compounds offers insights into these properties, facilitating a better understanding of how such molecules behave under different conditions (G. Cheeseman & R. A. Godwin, 1971).

Scientific Research Applications

Obtaining Heterocyclic Analogues of Biphenylene

It is used for obtaining heterocyclic analogues of biphenylene and its derivatives, as described in the study, "Approaches to heterocyclic analogues of biphenylene. Part II. Some 5,5′6,6′-tetraphenyl-2,2′-bipyrazinyls" by England, P., & McDougall, R. (1971) (England & McDougall, 1971).

Studying Cyclometallated Compounds

It is used in researching cyclometallated compounds and their structures, as detailed in "Cyclometallated compounds. V, Double cyclopalladation of diphenyl pyrazines and related ligands" by Steel, P., & Caygill, G. (1990) (Steel & Caygill, 1990).

Spectral Data and Chemical Reactions

It is used for its spectral data and chemical reactions, as mentioned in "Some heterocyclic sulfonyl derivatives" by Cremlyn, R., Swinbourne, F. J., & Shode, O. O. (1985) (Cremlyn, Swinbourne, & Shode, 1985).

Synthesis of Highly Unstable Chlorophosphonium Chlorides

It is pivotal in the syntheses of unstable chlorophosphonium chlorides, which can be substituted with various residues, as described in "Dealkylation of 4‐phosphorylated 5‐alkoxypyrazoles: Easy synthetic access to P‐chloro ylides" by Tolmachev, A. A., et al. (1998) (Tolmachev et al., 1998).

Potential as a Reagent in Chemical Reactions

It has potential as a reagent in chemical reactions, as noted in "Pyrazines. Part IV. 2,6-Dihydroxy-3,5-diphenylpyrazine and related compounds" by Cheeseman, G., & Godwin, R. A. (1971) (Cheeseman & Godwin, 1971).

Syntheses of Nitrogen- and Sulfur-Containing Heterocycles

It is used in the syntheses of nitrogen- and sulfur-containing heterocycles, as studied in "A study of nitrogen- and sulfur-containing heterocycles" by Myshkina, L. A., & Safonova, T. S. (1970) (Myshkina & Safonova, 1970).

Forming Derivatives of Condensed Pyrimidine, Pyrazine, and Pyridine Systems

It plays a role in chemical reactions to form derivatives of these systems, as detailed in "Derivatives of condensed pyrimidine, pyrazine, and pyridine systems" by Myshkina, L. A., & Safonov, T. S. (1975) (Myshkina & Safonov, 1975).

Synthesis of 2-Hydroxypyrazine 1-Oxides

It is used in the synthesis of these compounds, as explained in "Syntheses of some 2-hydroxypyrazine 1-oxides" by Ohta, A., et al. (1981) (Ohta et al., 1981).

As a Bridging Ligand in Luminescent Dinuclear Platinum(II) Complexes

It acts as a bridging ligand in dinuclear platinum(II) complexes, efficient red phosphors, as researched in "Highly luminescent dinuclear platinum(II) complexes incorporating bis-cyclometallating pyrazine-based ligands: a versatile approach to efficient red phosphors" by Culham, S., et al. (2013) (Culham et al., 2013).

Monomers for Heteroaromatic Polymers

It's used as monomers for heteroaromatic polymers, materials for liquid crystals, and electroluminescent devices, as noted in "One-Pot Synthesis of 2,5-Diphenylpyrazine" by Venkateshwarlu, G., & Murthy, A. K. (1998) (Venkateshwarlu & Murthy, 1998).

Mechanism of Action

Target of Action

5-Chloro-2,3-diphenylpyrazine is a diphenylpyrazine derivative that has been used in studies to identify a novel class of prostacyclin receptor agonists . Prostacyclin receptors are a type of protein that plays a crucial role in the dilation of blood vessels and inhibition of platelet aggregation.

Mode of Action

As a prostacyclin receptor agonist, this compound binds to these receptors, triggering a series of biochemical reactions that lead to the dilation of blood vessels and inhibition of platelet aggregation . This interaction results in changes in the cellular environment, promoting blood flow and preventing blood clots.

Biochemical Pathways

The activation of prostacyclin receptors by this compound affects several biochemical pathways. The most notable is the cyclic adenosine monophosphate (cAMP) pathway. The activation of the prostacyclin receptor stimulates the production of cAMP, a messenger molecule that mediates various physiological responses, including vasodilation and inhibition of platelet aggregation .

Pharmacokinetics

Its high gi absorption and bbb permeability suggest that it could have good bioavailability .

Result of Action

The activation of prostacyclin receptors by this compound leads to vasodilation and inhibition of platelet aggregation. These effects can help prevent conditions such as thrombosis and hypertension .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability might be affected by light and oxidizing agents, suggesting that it should be stored in a cool, dry place away from light and oxidizing agents . Furthermore, its efficacy could be influenced by factors such as the concentration of prostacyclin receptors and the presence of other competing ligands .

Safety and Hazards

5-Chloro-2,3-diphenylpyrazine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name |

5-chloro-2,3-diphenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2/c17-14-11-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGNCPVAXWZTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394713 | |

| Record name | 5-chloro-2,3-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41270-66-0 | |

| Record name | 5-chloro-2,3-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2,3-Diphenylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)

![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40231.png)

![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)

![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)